2-Chloro-1-methoxy-4-(methylsulfonyl)benzene
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Overview
Description
2-Chloro-1-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO3S It is a derivative of benzene, featuring a chloro group, a methoxy group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the chlorination of 1-methoxy-4-(methylsulfonyl)benzene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chloro group into the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the sulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of sulfone compounds.
Reduction: Generation of dechlorinated or desulfonylated products.
Scientific Research Applications
2-Chloro-1-methoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively, while the methylsulfonyl group can influence the compound’s reactivity and stability . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
4-Methoxyphenyl methyl sulfone: Does not have the chloro group, affecting its chemical behavior.
2-Chloro-4-(methylsulfonyl)benzoic acid: Contains a carboxyl group instead of a methoxy group, leading to distinct properties.
Uniqueness
The presence of the chloro, methoxy, and methylsulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C8H9ClO3S |
---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-chloro-1-methoxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 |
InChI Key |
RHHBERXIDHKCQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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